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Compound of Interest

Compound Name: 2-Bromo-6-methoxypyrazine

Cat. No.: B1281960 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

compound 2-Bromo-6-methoxypyrazine (CAS No: 91678-76-1, Molecular Formula:

C₅H₅BrN₂O, Molecular Weight: 189.01 g/mol ). Due to the absence of publicly available

experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and identification

of this compound. The methodologies described herein represent standard protocols for the

acquisition of such spectroscopic data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-6-
methoxypyrazine. This data has been generated using computational models and should be

used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.05 Singlet 1H Pyrazine H

~7.85 Singlet 1H Pyrazine H

~3.95 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~160 C-OCH₃

~145 C-Br

~138 Pyrazine CH

~135 Pyrazine CH

~54 -OCH₃

Table 3: Predicted Key IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3100 - 3000 Medium C-H Stretch Aromatic

~1600 - 1550 Medium-Strong C=N Stretch Pyrazine Ring

~1480 - 1440 Medium-Strong C=C Stretch Pyrazine Ring

~1250 - 1200 Strong C-O Stretch Aryl Ether

~1050 - 1000 Strong C-O Stretch Aryl Ether

~700 - 600 Strong C-Br Stretch Bromo Aromatic
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Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)
Source: Predicted data from PubChem.[1]

Adduct Predicted m/z

[M]⁺ 187.9580

[M+H]⁺ 188.9658

[M+Na]⁺ 210.9478

Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring NMR, IR,

and MS data for a solid compound like 2-Bromo-6-methoxypyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-Bromo-6-methoxypyrazine is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of

a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical

shift scale.

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are acquired on a spectrometer operating at a field strength of, for example, 400 or

500 MHz for the ¹H nucleus. For ¹³C NMR, a proton-decoupled sequence is typically used to

simplify the spectrum.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal.

Infrared (IR) Spectroscopy
A common and effective method for solid samples is the Thin Solid Film technique.[2][3]
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Sample Preparation: A small amount of 2-Bromo-6-methoxypyrazine (5-10 mg) is

dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2][3]

Film Deposition: A drop of this solution is applied to the surface of an IR-transparent salt

plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the

compound on the plate.[2][3]

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A

background spectrum of the clean, empty spectrometer is first recorded. Then, the sample

spectrum is acquired by passing an infrared beam through the thin film.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the analysis of volatile organic compounds.[4]

[5]

Sample Introduction: A small amount of solid 2-Bromo-6-methoxypyrazine is introduced

into the mass spectrometer, typically via a direct insertion probe. The sample is then heated

under vacuum to induce vaporization.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion

(M⁺), and to fragment into smaller, charged species.[4][5]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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General Workflow for Spectroscopic Analysis
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A flowchart of the general process for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1281960?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/13319712
https://www.nmrdb.org/predictor/
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www.nmrdb.org/new_predictor/
https://www.benchchem.com/product/b1281960#spectroscopic-data-for-2-bromo-6-methoxypyrazine-nmr-ir-ms
https://www.benchchem.com/product/b1281960#spectroscopic-data-for-2-bromo-6-methoxypyrazine-nmr-ir-ms
https://www.benchchem.com/product/b1281960#spectroscopic-data-for-2-bromo-6-methoxypyrazine-nmr-ir-ms
https://www.benchchem.com/product/b1281960#spectroscopic-data-for-2-bromo-6-methoxypyrazine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1281960?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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